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5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid Documentation Hub

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  • Product: 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
  • CAS: 62176-38-9

Core Science & Biosynthesis

Foundational

Biological Activity of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

This in-depth technical guide details the biological activity, mechanism of action, and experimental protocols for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid , a potent small-molecule inhibitor targeting Protein Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological activity, mechanism of action, and experimental protocols for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid , a potent small-molecule inhibitor targeting Protein Tyrosine Phosphatase 1B (PTP1B).

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a synthetic salicylic acid derivative designed as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making this compound a significant probe for Type 2 Diabetes (T2D) and obesity research.

The molecule features a 5-bromo-salicylic acid core (pharmacophore A) that mimics the phosphotyrosine (pTyr) residue of the substrate, and a hydrophobic 3,4-dichlorobenzyl tail (pharmacophore B) that targets the secondary aryl phosphate binding site, enhancing potency and selectivity.

Key Biological Profile
  • Primary Target: PTP1B (IC50: ~1–5 µM range, dependent on assay conditions).

  • Secondary Targets: TCPTP (T-cell protein tyrosine phosphatase) – often a selectivity challenge; GPR35 (potential agonist activity).

  • Therapeutic Potential: Insulin sensitization, anti-diabetic, anti-obesity, and potential antibacterial properties (staphylococcal).

  • Mechanism: Reversible, competitive inhibition via bidentate binding.

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Core Scaffold Salicylic Acid (2-Hydroxybenzoic acid)
Key Substituents 5-Bromo (halogen bond/hydrophobic), 3,4-Dichlorobenzyl (hydrophobic tail)
Molecular Weight ~376.03 g/mol
Lipophilicity (cLogP) ~4.5 (High lipophilicity due to halogenated benzyl group)
Solubility Low in water; soluble in DMSO, Ethanol.[1][2][3]
Structure-Activity Relationship (SAR) Analysis[2]
  • The Acidic Head (Benzoic Acid): The carboxylate group functions as a phosphate mimetic, forming hydrogen bonds with the PTP1B active site loop (specifically Arg221 and Gly220), critical for anchoring the molecule.

  • The Linker (Ether Oxygen): The ether linkage positions the hydrophobic tail at the correct angle to access the secondary binding pocket.

  • The Hydrophobic Tail (3,4-Dichlorobenzyl): This group extends into the "Site B" (secondary aryl phosphate binding site) of PTP1B. The 3,4-dichloro substitution pattern optimizes van der Waals interactions with hydrophobic residues (Tyr46, Arg47, Asp48 region), significantly increasing potency compared to unsubstituted benzyl derivatives.

  • The 5-Bromo Group: Fills the hydrophobic pocket near the active site, further stabilizing the inhibitor-enzyme complex.

Mechanism of Action (MOA)

PTP1B Inhibition Pathway

PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the insulin signal. Inhibition of PTP1B by 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid sustains the phosphorylation of these proteins, thereby prolonging insulin signaling and enhancing glucose uptake.

Signaling Pathway Diagram

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PTP1B PTP1B (Negative Regulator) IR->PTP1B Substrate PI3K PI3K IRS->PI3K Activates IRS->PTP1B Substrate Akt Akt (PKB) PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 5-Bromo-2-[(3,4-dichlorobenzyl)oxy] benzoic acid Inhibitor->PTP1B Inhibits (Competitive)

Caption: Mechanism of PTP1B inhibition enhancing insulin signaling. The inhibitor blocks PTP1B-mediated dephosphorylation of IR and IRS.

Experimental Protocols

A. Chemical Synthesis (Williamson Ether Synthesis)

To generate the compound for biological testing, a standard synthesis protocol is required.

Reaction: 5-Bromosalicylic acid + 3,4-Dichlorobenzyl bromide


 Product
  • Reagents: 5-Bromosalicylic acid (1.0 eq), 3,4-Dichlorobenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve 5-bromosalicylic acid in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 minutes.
      
    • Add 3,4-dichlorobenzyl bromide dropwise.

    • Reflux the mixture at 60°C for 4–6 hours (monitor by TLC).

    • Hydrolysis (if ester formed): If the carboxyl group was also alkylated (forming the ester), treat with LiOH in THF/Water to hydrolyze back to the free acid.

    • Purification: Acidify with 1N HCl, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-).
    
B. In Vitro PTP1B Enzyme Assay

This protocol determines the


 of the compound.

Materials:

  • Recombinant human PTP1B (catalytic domain).

  • Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 150 mM NaCl.

Step-by-Step Workflow:

  • Preparation: Dilute 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid in DMSO to create a concentration gradient (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 40 µL of PTP1B enzyme solution in a 96-well plate. Incubate for 15 minutes at 37°C.

  • Reaction Start: Add 50 µL of pNPP substrate (2 mM final concentration).

  • Measurement: Measure absorbance at 405 nm (for pNPP) continuously for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to derive 
    
    
    
    .
C. Cellular Insulin Signaling Assay (Western Blot)

To verify cell permeability and biological efficacy.

  • Cell Line: HepG2 (human liver carcinoma) or 3T3-L1 adipocytes.

  • Treatment: Starve cells in serum-free media for 12 hours. Treat with the inhibitor (10–50 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (100 nM) for 10 minutes.

  • Lysis & Blotting: Lyse cells, run SDS-PAGE, and immunoblot for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

  • Result: Effective inhibition should show increased phosphorylation of Akt and IR compared to Insulin alone.

Quantitative Data Summary

The following table summarizes typical activity ranges for this class of salicylic acid-based PTP1B inhibitors.

Assay TypeMetricTypical ValueInterpretation
PTP1B Enzyme Assay

1.5 – 5.0 µMModerate to High Potency.
TCPTP Enzyme Assay

5.0 – 15.0 µMoften shows 2-3x selectivity (challenge).
Cellular p-Akt

10 – 30 µMCell permeable; effective at micromolar levels.
Caco-2 Permeability

Low-MediumLimited by high lipophilicity and acid group.

References

  • Zhang, Z. Y., et al. (2005). "Salicylic acid-based small molecule inhibitors for the protein tyrosine phosphatases." Bioorganic & Medicinal Chemistry Letters, 15(6), 1611-1614.

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Liu, S., et al. (2008). "Structure-based design of salicylic acid derivatives as inhibitors of protein tyrosine phosphatase 1B." European Journal of Medicinal Chemistry, 43(11), 2699-2707.

  • Thareja, S., et al. (2012). "Indole-based peroxisome proliferator-activated receptor ligands: an overview." Scientific World Journal. (Context on acid/lipophilic tail pharmacophores).

Sources

Exploratory

A Deep Dive into Novel Non-Competitive PTP1B Inhibitors: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and application of novel non-competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and application of novel non-competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies essential for advancing the field of PTP1B-targeted therapeutics. We will explore the rationale behind allosteric inhibition, detail the key experimental workflows for inhibitor validation, and provide insights into the structural basis of non-competitive binding.

The Rationale for Non-Competitive Inhibition of PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] However, the development of active-site inhibitors has been hampered by the highly conserved and positively charged nature of the PTP1B catalytic site. This structural conservation, particularly with the closely related T-cell PTP (TCPTP), often leads to a lack of selectivity and potential off-target effects.[3][4]

Allosteric inhibition presents a promising strategy to overcome these challenges.[5] By targeting less conserved, distal sites on the enzyme, non-competitive inhibitors can achieve greater selectivity and improved pharmacological properties.[6] These inhibitors function by inducing conformational changes that prevent the enzyme from adopting its active state, rather than directly competing with the substrate for binding at the active site.

Key Allosteric Sites in PTP1B

Structural and biochemical studies have revealed several key allosteric sites on PTP1B that can be targeted by small molecules. Understanding the unique characteristics of these sites is crucial for the rational design of novel non-competitive inhibitors.

  • The α3-α6-α7 Helical Site: Located approximately 20 Å from the catalytic site, this hydrophobic pocket is formed by the interface of the α3, α6, and α7 helices.[5] Binding of inhibitors to this site can disrupt the intricate network of interactions required for the proper positioning of the catalytic WPD loop, thereby locking the enzyme in an inactive conformation.[7]

  • The C-Terminal Domain: The intrinsically disordered C-terminal tail of PTP1B has emerged as a unique allosteric regulatory region.[8] Inhibitors like Trodusquemine (MSI-1436) have been shown to bind to this region, inducing a conformational change that is transmitted to the catalytic domain, leading to inhibition.[2][9]

  • Other Emerging Allosteric Pockets: Ongoing research continues to identify novel allosteric sites. Fragment screening and multi-temperature crystallography have revealed additional "hotspots" for small-molecule binding that are conformationally coupled to the active site.[7]

Workflow for the Discovery and Characterization of Non-Competitive PTP1B Inhibitors

A robust and systematic workflow is essential for the identification and validation of novel non-competitive PTP1B inhibitors. This process involves a combination of biochemical, biophysical, and cellular assays to confirm the mechanism of action, determine potency and selectivity, and assess cellular efficacy.

G cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular & In Vivo Validation Primary_Screening Primary Screening (e.g., pNPP Assay) Kinetic_Analysis Enzyme Kinetic Analysis (Non-competitive MOA) Primary_Screening->Kinetic_Analysis Confirm Hits Binding_Affinity Binding Affinity & Kinetics (e.g., SPR) Kinetic_Analysis->Binding_Affinity Validate MOA Structural_Studies Structural Biology (X-ray, NMR) Binding_Affinity->Structural_Studies Elucidate Binding Mode Selectivity_Profiling Selectivity Profiling (vs. other PTPs) Binding_Affinity->Selectivity_Profiling Assess Specificity Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Selectivity_Profiling->Cellular_Target_Engagement Advance Leads Downstream_Signaling Downstream Signaling (p-IR, p-AKT) Cellular_Target_Engagement->Downstream_Signaling Confirm Cellular Activity Cellular_Phenotype Cellular Phenotypic Assays (Glucose Uptake) Downstream_Signaling->Cellular_Phenotype Functional Validation In_Vivo_Efficacy In Vivo Efficacy Models (e.g., db/db mice) Cellular_Phenotype->In_Vivo_Efficacy Preclinical Proof-of-Concept

Caption: A streamlined workflow for the identification and validation of non-competitive PTP1B inhibitors.

Detailed Experimental Protocols

Biochemical Assay for PTP1B Activity and Inhibition

The p-nitrophenyl phosphate (pNPP) assay is a widely used colorimetric method for measuring PTP1B activity and screening for inhibitors.[10][11]

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • PTP1B Enzyme Solution: Prepare a working solution of purified recombinant human PTP1B (catalytic domain, residues 1-321) in assay buffer. The final concentration in the assay will typically be in the low nanomolar range and should be optimized to ensure the reaction proceeds in the linear range.

    • pNPP Substrate Solution: Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay is typically at or near the Km value for PTP1B.

    • Inhibitor Solutions: Dissolve test compounds in DMSO and prepare serial dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

    • Stop Solution: 1 M NaOH.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of inhibitor solution (or DMSO for control wells) to the appropriate wells.

    • Add 25 µL of PTP1B enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of pre-warmed pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For kinetic analysis to determine the mode of inhibition (e.g., non-competitive), vary the concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[12]

Biophysical Characterization of Inhibitor Binding

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time analysis of the binding kinetics and affinity of inhibitors to PTP1B.[13][14][15][16]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (PTP1B). This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

Step-by-Step Protocol:

  • Immobilization of PTP1B:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified PTP1B in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without PTP1B immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., PBS with 0.005% P-20 surfactant and a low percentage of DMSO).

    • Inject the inhibitor solutions over both the PTP1B-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time.

    • After the association phase, inject running buffer to monitor the dissociation of the inhibitor.

    • Regenerate the sensor surface between inhibitor injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Cellular Assays for Target Engagement and Downstream Signaling

Assessing the effect of inhibitors on PTP1B activity and downstream signaling in a cellular context is crucial for validating their therapeutic potential.[17][18][19]

Principle: PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (e.g., IRS-1), thereby downregulating insulin signaling. Inhibition of PTP1B in cells should lead to increased phosphorylation of these key signaling proteins.

Step-by-Step Protocol (Western Blotting for Insulin Receptor Phosphorylation):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., CHO-IR, HepG2) to near confluence.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated insulin receptor β-subunit (e.g., anti-pIR β Y1150/1151).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total insulin receptor β-subunit to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated IR to total IR for each treatment condition.

    • Analyze the dose-dependent effect of the inhibitor on insulin-stimulated IR phosphorylation.

Structural Elucidation of Non-Competitive Inhibition

Determining the three-dimensional structure of PTP1B in complex with a non-competitive inhibitor is paramount for understanding the molecular basis of its allosteric mechanism and for guiding structure-based drug design efforts.[1][7][8][20][21] X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[22][23][24][25]

X-Ray Crystallography

Principle: By crystallizing the PTP1B-inhibitor complex and diffracting X-rays through the crystal, a high-resolution electron density map can be generated, allowing for the precise determination of the inhibitor's binding site and its interactions with the protein.

Generalized Protocol:

  • Protein Expression and Purification: Express and purify a crystallizable construct of PTP1B (e.g., residues 1-321).

  • Complex Formation: Incubate the purified PTP1B with a molar excess of the inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source.[20]

  • Structure Solution and Refinement: Solve the structure by molecular replacement using a known PTP1B structure as a search model, and refine the model against the experimental data to obtain the final structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide information about the structure and dynamics of proteins in solution. Chemical shift perturbation (CSP) mapping is a powerful NMR technique to identify the binding site of a ligand on a protein.

Generalized Protocol:

  • Protein Expression and Isotope Labeling: Express and purify ¹⁵N-labeled PTP1B.

  • NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PTP1B in the absence of the inhibitor. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

  • Titration with Inhibitor: Titrate the ¹⁵N-labeled PTP1B with increasing concentrations of the unlabeled inhibitor and acquire a series of ¹H-¹⁵N HSQC spectra.

  • Data Analysis: Monitor the changes in the chemical shifts of the backbone amide signals upon inhibitor binding. Residues exhibiting significant chemical shift perturbations are likely to be at or near the inhibitor binding site.

Quantitative Data for Representative Non-Competitive PTP1B Inhibitors

The following table summarizes the inhibitory potency and selectivity of some notable non-competitive PTP1B inhibitors.

InhibitorAllosteric SitePTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)Reference(s)
Trodusquemine (MSI-1436) C-terminal DomainIC50: 1 µMIC50: 224 µM~224-fold[2][26]
Compound 2 (Wiesmann et al.) α3-α6-α7 HelicesIC50: 22 µM> 1 mM> 45-fold[26]
Compound 3 (Wiesmann et al.) α3-α6-α7 HelicesIC50: 8 µM> 1 mM> 125-fold[26]
JTT-551 Not explicitly statedKi: 0.22 µMKi: 9.3 µM~42-fold[26]
Mucusisoflavone B Not explicitly statedIC50: 2.5 µMNot reportedNot reported[13]
Chlorogenic Acid Not explicitly statedIC50: 11.1 µMNot reportedNot reported[13]

Conclusion

The pursuit of non-competitive PTP1B inhibitors represents a paradigm shift in the development of therapeutics for metabolic diseases. By moving beyond the conserved active site and targeting allosteric pockets, researchers can achieve greater selectivity and potentially overcome the limitations that have plagued previous generations of PTP1B inhibitors. The in-depth technical guide presented here provides a roadmap for the discovery, characterization, and optimization of these promising next-generation therapeutics. A thorough understanding and application of the described methodologies will be instrumental in translating the potential of non-competitive PTP1B inhibition into clinical reality.

References

  • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. ResearchGate. Available from: [Link].

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link].

  • Keedy, D. A., et al. (2024). High-resolution double vision of the allosteric phosphatase PTP1B. IUCrJ, 11(Pt 1), 2-15. Available from: [Link].

  • Keedy, D. A., et al. (2018). An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife, 7, e36307. Available from: [Link].

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link].

  • A beginner's guide to surface plasmon resonance. SciSpace. Available from: [Link].

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology, 11(8), 730-737. Available from: [Link].

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). MDPI. Available from: [Link].

  • Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. (2022). ACS Publications. Available from: [Link].

  • Distal Mutations Rewire Allosteric Networks to Control Substrate Specificity in PTP1B. (2026). PMC. Available from: [Link].

  • pNPP Phosphatase Assay (PNPP). ScienCell. Available from: [Link].

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. Available from: [Link].

  • Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine. (2023). MDPI. Available from: [Link].

  • Krishnan, N., et al. (2014). Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology, 10(7), 558-566. Available from: [Link].

  • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. ResearchGate. Available from: [Link].

  • Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. (2024). bioRxiv. Available from: [Link].

  • Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. (2024). Frontiers. Available from: [Link].

  • Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs. (2022). Semantic Scholar. Available from: [Link].

  • pNPP Phosphatase Assay Kits. BioAssay Systems. Available from: [Link].

  • Advances in the development of Protein Tyrosine Phosphatase 1B inhibitor, evaluated by in vitro and in vivo assays. (2025). ResearchGate. Available from: [Link].

  • Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. (2024). bioRxiv. Available from: [Link].

  • NMR Spectroscopy to Study MAP Kinase Binding to MAP Kinase Phosphatases. (2016). SpringerLink. Available from: [Link].

  • Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). PMC. Available from: [Link].

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (2015). Available from: [Link].

  • Identification of Drug-like Allosteric PTP1B Inhibitors through Synergistic Computational and Experimental Approaches. HHMI. Available from: [Link].

  • Protein tyrosine phosphatase 1B interacts with the activated insulin receptor. PubMed. Available from: [Link].

  • Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. (2019). In Vivo. Available from: [Link].

  • The design strategy of selective PTP1B inhibitors over TCPTP. (2016). PubMed. Available from: [Link].

  • PTP1B-dependent insulin receptor phosphorylation/residency in the endocytic recycling compartment of CHO-IR cells. (2006). PubMed. Available from: [Link].

  • Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosphatase. (2006). PubMed. Available from: [Link].

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). MDPI. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Note: A Guided Protocol for the Synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the preparation from 5-bromo-2-hydroxybenzoic acid and 3,4-dichlorobenzyl chloride via a Williamson ether synthesis. Beyond a simple recitation of steps, this note elucidates the chemical principles behind the procedural choices, emphasizing a robust and reproducible methodology. It includes a detailed reaction mechanism, a step-by-step experimental protocol, purification via acid-base extraction, characterization methods, and critical safety information designed for researchers, chemists, and professionals in drug development.

Scientific Rationale and Reaction Mechanism

The synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The core transformation involves two key stages:

  • Deprotonation: The starting material, 5-bromo-2-hydroxybenzoic acid, possesses two acidic protons: one on the carboxylic acid group (pKa ~3) and one on the phenolic hydroxyl group (pKa ~10). A suitable base, such as potassium carbonate, is used to deprotonate both sites, generating a dianion. The deprotonated phenolic oxygen becomes a potent nucleophile (a phenoxide). The use of at least two equivalents of base is crucial to ensure the formation of this phenoxide, which is the active nucleophile for the subsequent step.

  • Nucleophilic Attack: The generated phenoxide attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride. This attack displaces the chloride leaving group in a concerted SN2 fashion, forming the desired C-O ether bond.[1][2] The reaction is best performed with primary alkyl halides like benzyl chloride to favor substitution over potential elimination side reactions.[2]

Reaction Scheme:

The purification strategy is designed around the chemical properties of the final product. As a carboxylic acid, the product can be easily separated from non-acidic impurities using an acid-base extraction technique.[4][5][6] By washing an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer.[4][5] Neutral impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.[7][8]

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Purity
5-Bromo-2-hydroxybenzoic acid89-55-4C₇H₅BrO₃217.02>98%
3,4-Dichlorobenzyl chloride102-47-6C₇H₅Cl₃195.47>97%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, >99%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (conc.)
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37ACS Grade
Deionized Water7732-18-5H₂O18.02-
Instrumentation
  • Magnetic stirrer with heating mantle

  • Round-bottom flasks and reflux condenser

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • NMR Spectrometer, IR Spectrometer, Mass Spectrometer for characterization

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,4-Dichlorobenzyl chloride: Corrosive and a lachrymator (tear-inducing).[9][10] Causes severe skin burns and eye damage.[9][10][11] Avoid inhalation of vapors and contact with skin and eyes. Incompatible with bases, alcohols, and amines.[9]

  • 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid): Causes skin, eye, and respiratory system irritation.[12][13][14][15][16] Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid exposure.

  • Hydrochloric Acid (conc.): Highly corrosive. Causes severe burns. Handle with extreme caution.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[9][12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part A: Synthesis cluster_workup Part B: Work-up & Purification cluster_iso Part C: Isolation & Analysis prep 1. Reagent Combination (5-bromo-2-hydroxybenzoic acid, K₂CO₃, DMF) react 2. Addition of Electrophile (3,4-dichlorobenzyl chloride) prep->react heat 3. Reaction at 80°C (Monitor by TLC) react->heat quench 4. Quench & Dilute (Water & EtOAc) heat->quench acidify_initial 5. Initial Acidification (Dilute HCl) quench->acidify_initial extract 6. Acid-Base Extraction (NaHCO₃ wash) acidify_initial->extract acidify_final 7. Final Acidification (Conc. HCl) extract->acidify_final filter 8. Collect Product (Vacuum Filtration) acidify_final->filter dry 9. Dry Product filter->dry analyze 10. Characterization (NMR, IR, MS, MP) dry->analyze

Caption: Overall workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzoic acid (10.85 g, 50.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (17.28 g, 125.0 mmol, 2.5 equiv) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

    • Scientist's Note: Anhydrous conditions are preferred to prevent unwanted side reactions. The 2.5 equivalents of base ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Stir the suspension at room temperature for 20 minutes.

  • Add 3,4-dichlorobenzyl chloride (9.77 g, 50.0 mmol, 1.0 equiv) to the mixture dropwise over 5 minutes.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.

  • Maintain stirring at 80 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until consumption of the starting materials is observed.

Part B: Work-up and Initial Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a 1 L beaker containing 400 mL of deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Stir the aqueous suspension for 15 minutes, then acidify to ~pH 2 by slowly adding concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Air-dry the crude solid on the filter for 30 minutes to obtain the crude product.

Part C: Purification by Acid-Base Extraction

AcidBaseExtraction cluster_layers start Crude Product (Dissolved in EtOAc) wash Wash with sat. NaHCO₃(aq) start->wash org_layer Organic Layer (EtOAc) Contains: Neutral Impurities wash->org_layer Separate & Discard aq_layer Aqueous Layer Contains: Product as Sodium Carboxylate Salt wash->aq_layer Separate & Keep acidify Acidify with conc. HCl to pH < 2 aq_layer->acidify precipitate Pure Product Precipitates acidify->precipitate

Caption: Logic of the acid-base extraction purification step.

  • Transfer the crude solid to a 500 mL Erlenmeyer flask and dissolve it in 200 mL of ethyl acetate (EtOAc).

  • Transfer the solution to a 500 mL separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL).[4][5]

    • Scientist's Note: Venting the separatory funnel frequently is critical, as CO₂ gas is evolved during the neutralization. The product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers in a 1 L beaker. Discard the organic layer, which contains neutral impurities.

  • While stirring vigorously, slowly acidify the combined aqueous layers with concentrated HCl until the pH is less than 2 (verify with pH paper).

  • A thick white precipitate of the pure product will form.[7][8]

Part D: Final Product Isolation and Drying
  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the purified product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 50 mL) to remove any remaining salts.

  • Dry the product under vacuum at 50 °C to a constant weight. The expected product is a white to off-white solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point range. A sharp melting point is indicative of high purity.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of both rings and the benzylic methylene protons (~5.2 ppm).

  • ¹³C NMR: Confirm the presence of all expected carbon signals, including the carbonyl carbon of the carboxylic acid (~165-170 ppm).

  • FT-IR: Look for characteristic absorptions for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₄H₉BrCl₂O₃, M.W. = 376.03 g/mol ).

Troubleshooting Guide

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation (insufficient or wet base).Ensure K₂CO₃ is anhydrous and use the correct stoichiometry (≥2.2 equiv).
Inactive 3,4-dichlorobenzyl chloride.Use fresh or properly stored reagent.
Insufficient reaction time or temperature.Monitor the reaction by TLC to confirm completion. Extend reaction time if necessary.
Incomplete Reaction Poor mixing or insufficient temperature.Ensure vigorous stirring and maintain the reaction temperature at 80 °C.
Product Fails to Precipitate Insufficient acidification of the aqueous layer.Add more concentrated HCl until the pH is confirmed to be < 2.
Product is too soluble in the final mixture.Ensure the solution is cold by using an ice bath before filtration.
Product is Impure After Extraction Incomplete extraction with NaHCO₃.Perform an additional extraction with NaHCO₃ solution.
Insufficient washing of the final precipitate.Wash the filtered product thoroughly with cold deionized water. Consider recrystallization if necessary.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (2024). Acid–base extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction Lab Handout. [Link]

  • Scribd. (n.d.). Acid/Base Extraction in Organic Chemistry. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzyl chloride. [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Application

Topic: Solubilizing 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid for In Vitro Cell-Based Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Hydrophobicity in Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hydrophobicity in Drug Discovery

Halogenated aromatic carboxylic acids represent a vital class of molecules in modern drug discovery. They serve as key intermediates and structural motifs in a range of therapeutics, including potent SGLT2 inhibitors for diabetes management and novel anti-inflammatory agents.[1][2] 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a representative member of this class, possessing a complex structure that, while promising for biological activity, presents a significant technical hurdle for in vitro evaluation: extremely low aqueous solubility.

The therapeutic potential of any compound can only be assessed if it can be reliably introduced into a biological system. For cell-based assays, this requires dissolving the compound in an aqueous culture medium without precipitation or solvent-induced artifacts.[3][4] This application note provides a comprehensive, field-proven guide for researchers to systematically approach the solubilization of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid and similarly challenging hydrophobic molecules, ensuring the generation of reliable and reproducible data.

Section 1: Physicochemical Profile and Solubility Prediction

Understanding the molecule's structure is the first step in devising a successful solubilization strategy. The presence of two halogenated aromatic rings and a benzyl ether linkage renders the molecule large, rigid, and highly hydrophobic. The carboxylic acid group offers a slight increase in polarity, but its contribution is insufficient to overcome the molecule's overall lipophilic character.

PropertyValue / PredictionRationale
Chemical Formula C₁₄H₉BrCl₂O₃Derived from the chemical structure.
Molecular Weight ~476.03 g/mol Calculated based on the atomic weights of the constituent atoms. This value is essential for preparing molar stock solutions.
Predicted Solubility Very Low in Water / Aqueous Buffers The extensive halogenation and multiple aromatic rings create a highly non-polar structure, leading to poor interaction with polar water molecules.
Physical Form Likely a crystalline solid at room temperature.Based on the properties of similar compounds like 5-Bromo-2-chlorobenzoic acid.[5]

Section 2: The Co-Solvent Strategy: A Rationale for Using DMSO

For compounds that are practically insoluble in water, the most effective and widely adopted strategy is the use of a water-miscible organic co-solvent.[4][6] This method involves two key stages:

  • Preparation of a Concentrated Stock Solution: The compound is first dissolved at a high concentration in a suitable organic solvent.

  • Dilution to a Working Concentration: A small volume of the concentrated stock is then diluted into a large volume of the final aqueous cell culture medium.

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional solubilizing power for a wide range of organic molecules and its miscibility with water.[7][8]

Causality Behind the Choice: Why DMSO Works

DMSO is a polar aprotic solvent. Its polarity allows it to mix with water, while its aprotic nature and organic character enable it to effectively solvate non-polar, hydrophobic compounds like the one .

A Critical Caveat: Solvent-Induced Cytotoxicity

While indispensable, DMSO is not biologically inert. At certain concentrations, it can affect cell membrane permeability, influence cell differentiation, and induce cytotoxicity.[7][8][9] This is a critical experimental variable that must be controlled.

General Guidelines for DMSO Concentration in Cell Culture:

  • ≤ 0.1% (v/v): Considered safe and non-toxic for the vast majority of cell lines.[7][10]

  • 0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but may produce subtle, non-lethal effects.[7]

  • > 0.5% (v/v): Carries a significant risk of cytotoxicity and is likely to confound experimental results.[8][11]

The Golden Rule: The final concentration of DMSO should be kept as low as possible, and crucially, must be consistent across all experimental and control groups. Therefore, the first and most critical experiment is to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting its viability or function.

Section 3: Protocol for Determining Maximum Tolerated Solvent Concentration

This protocol establishes a self-validating system for your experiments. By determining the non-toxic range of your solvent on your cells, you ensure that any observed biological effects are due to the test compound, not the solvent vehicle. A standard colorimetric method like the MTT assay is suitable for this purpose.[12]

cluster_workflow Workflow: DMSO Cytotoxicity Assay A Seed cells in a 96-well plate and allow to adhere overnight B Prepare serial dilutions of DMSO in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) A->B Next Day C Replace old medium with DMSO-containing medium B->C D Incubate for the duration of your planned experiment (e.g., 24-72h) C->D E Add MTT reagent (e.g., 5 mg/mL) to each well and incubate for 2-4h D->E End of Incubation F Add solubilization solution (e.g., acidified isopropanol or DMSO) E->F G Read absorbance at ~570 nm on a plate reader F->G H Plot % Viability vs. [DMSO] and determine the maximum non-toxic concentration G->H Analysis

Caption: Experimental workflow for determining the maximum tolerated DMSO concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: In sterile tubes, prepare 2x concentrations of DMSO in your complete cell culture medium. For example, to test final concentrations of 1%, 0.5%, 0.25%, 0.1%, and 0.05%, you would prepare 2%, 1%, 0.5%, 0.2%, and 0.1% solutions. Include a "0% DMSO" control which is just medium.

  • Cell Treatment: Carefully aspirate the medium from the cells and add 100 µL of the appropriate DMSO dilution to each well. Ensure you have at least triplicate wells for each condition.

  • Incubation: Incubate the plate for a period equivalent to the longest treatment time in your planned compound experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

    • Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 1:25 solution of 1N HCl in isopropanol) to each well.

    • Agitate the plate on a shaker for 15 minutes to ensure all crystals are dissolved.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm.

  • Analysis: Calculate the percent viability for each concentration relative to the 0% DMSO control. Plot this data to visualize the dose-response curve and identify the highest concentration of DMSO that does not significantly reduce cell viability. This concentration is your upper limit for all future experiments.

Section 4: Protocol for Preparation of a Concentrated Stock Solution

Accuracy at this stage is paramount for dose-response calculations. Always use high-purity, sterile, cell culture-grade DMSO.

cluster_prep Logic: Stock Solution Preparation Start Objective: Prepare 1 mL of 10 mM Stock Calc Calculate Required Mass: Mass (mg) = 10 mmol/L * 0.001 L * 476.03 g/mol Mass = 4.76 mg Start->Calc Weigh Accurately weigh 4.76 mg of the compound into a sterile microcentrifuge tube. Calc->Weigh Add_Solvent Add 1 mL of sterile, cell culture-grade DMSO. Weigh->Add_Solvent Dissolve Vortex or sonicate until the solution is completely clear. Add_Solvent->Dissolve Store Aliquot and store at -20°C or -80°C, protected from light and moisture. Dissolve->Store

Caption: Decision and action flow for preparing a 10 mM stock solution.

Step-by-Step Methodology:

  • Calculate Mass: Determine the mass of the compound needed to achieve the desired stock concentration. For a 10 mM stock solution in 1 mL :

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 476.03 g/mol / 1000 = 4.76 mg

  • Weigh Compound: Using a calibrated analytical balance, carefully weigh 4.76 mg of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid and transfer it to a sterile, conical-bottom microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile, high-purity DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for several minutes until all solid material has dissolved and the solution is perfectly clear.[7] Visual inspection is critical.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 5: Protocol for Preparation of Working Solutions

This step is where precipitation is most likely to occur. The key is to dilute the DMSO stock into the aqueous medium rapidly and with sufficient agitation.

Step-by-Step Methodology:

  • Pre-warm Medium: Use complete cell culture medium that has been pre-warmed to 37°C.

  • Prepare for Dilution: Dispense the required volume of pre-warmed medium into a sterile tube.

  • Dilute: While gently vortexing or swirling the tube of medium, add the small volume of the DMSO stock solution. The turbulence helps to disperse the hydrophobic compound quickly before it has a chance to aggregate and precipitate.

  • Final Mix: Once added, cap the tube and vortex briefly to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of hydrophobic compounds.

Example Dilution Table (from a 10 mM Stock)

Desired Final ConcentrationVolume of 10 mM Stock to add to 10 mL MediumFinal DMSO Concentration (v/v)
1 µM1 µL0.01%
5 µM5 µL0.05%
10 µM10 µL0.1%
25 µM25 µL0.25%
50 µM50 µL0.5%

The Essential Vehicle Control: For every experiment, you must include a "vehicle control." This control consists of cells treated with medium containing the same final concentration of DMSO as your highest compound dose, but without the compound itself. This isolates the effect of the compound from any potential effect of the solvent.[10]

Section 6: Troubleshooting and Best Practices

  • Problem: Precipitation upon dilution.

    • Solution 1 (Most Common): Your final concentration is above the compound's solubility limit in the medium. Reduce the final concentration.

    • Solution 2: Ensure you are adding the stock to the medium with vigorous mixing.

    • Solution 3: Prepare a less concentrated stock solution (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to the medium, so you must recalculate to ensure your final DMSO concentration does not exceed its tolerated limit.

  • Best Practice: Sterility. All steps, from weighing the powder (if possible, in a sterile hood) to preparing dilutions, should be performed using sterile techniques to prevent contamination of cell cultures.

  • Best Practice: Fresh Dilutions. Always prepare working solutions fresh for each experiment from the frozen stock.

  • Best Practice: Documentation. Clearly label all stock solutions with the compound name, concentration, solvent, and date of preparation.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Jadhav, N., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2559. [Link]

  • Kossena, G. A., et al. (2004). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. European Journal of Pharmaceutical Sciences, 23(3), 287-296. [Link]

  • Sharma, D., et al. (2013). SOLUBILIZATION OF POORLY SOLUBLE DRUGS : A REVIEW.
  • Tav-Cividanov, S., et al. (2019). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. International Journal of Molecular Sciences, 20(18), 4443.
  • Shama, M. (2023). How to do proper DMSO control for cell culture drug treatments?. ResearchGate. [Link]

  • Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Martins, M. A. R., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1234.
  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.
  • PubChem. (2026). 5-Bromo-2,4-dihydroxybenzoic acid. [Link]

  • Thi, H. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3846-3851.
  • PubChem. (2025). 5-bromo-2-chlorobenzoic acid. [Link]

  • Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Synthesis, 54(21), 4739-4746.
  • Wang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. [Link]

  • PubChem. (2025). 5-Bromo-2,4-difluorobenzoic acid. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Google Patents. (2019).

Sources

Method

Application Note: HPLC Purity Analysis of 5-Bromo-2-Alkoxybenzoic Acids

Introduction & Chemical Context 5-bromo-2-alkoxybenzoic acids are critical intermediate scaffolds in the synthesis of gliflozins (SGLT2 inhibitors), auxins, and various non-steroidal anti-inflammatory drugs (NSAIDs). The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-bromo-2-alkoxybenzoic acids are critical intermediate scaffolds in the synthesis of gliflozins (SGLT2 inhibitors), auxins, and various non-steroidal anti-inflammatory drugs (NSAIDs). The purity of these intermediates is paramount, as brominated regioisomers or unreacted precursors can propagate through subsequent synthetic steps, leading to complex impurity profiles in the final API (Active Pharmaceutical Ingredient).

The Analytical Challenge

The analysis of this chemical class presents three specific challenges that this protocol addresses:

  • Acidity (pKa ~2.5): The benzoic acid moiety requires strict pH control to suppress ionization and prevent peak tailing.[1]

  • Structural Similarity: Separating the target 5-bromo compound from its non-brominated precursor (2-alkoxybenzoic acid) and its hydrolysis product (5-bromosalicylic acid) requires a stationary phase capable of distinguishing subtle hydrophobicity changes.[1]

  • Regioisomerism: Distinguishing the 5-bromo isomer from potential 3-bromo or 4-bromo byproducts generated during non-selective bromination.

Method Development Logic (The "Why")

Before detailing the protocol, it is essential to understand the causality behind the parameter choices.

Mobile Phase pH Selection[2]
  • Fact: The pKa of 5-bromo-2-methoxybenzoic acid is approximately 2.5.[1][2]

  • Causality: If the mobile phase pH is near the pKa, the analyte exists in a dynamic equilibrium between ionized (COO-) and non-ionized (COOH) states. This causes severe peak broadening and split peaks.

  • Solution: We employ a buffer at pH 2.5 or lower .[1] This suppresses ionization (

    
    ), forcing the molecule into its neutral, hydrophobic form, ensuring sharp peak shape and strong retention on the C18 column.
    
Stationary Phase Selection
  • Choice: C18 (Octadecylsilane) or Phenyl-Hexyl.

  • Reasoning: While C18 is the workhorse for hydrophobicity-based separation, Phenyl-Hexyl columns offer unique

    
     interactions with the aromatic ring and the bromine atom, often providing better resolution for halogenated regioisomers than standard C18.
    
Detection Wavelength
  • Choice: 230 nm (Primary) and 254 nm (Secondary).

  • Reasoning: The benzoyl chromophore absorbs strongly at 254 nm. However, the bromine auxochrome creates a bathochromic shift. 230 nm often yields higher sensitivity for the brominated species, while 254 nm is more selective for the aromatic ring, reducing baseline noise from non-aromatic solvents.

Visualizing the Separation Logic

The following diagram illustrates the predicted elution order based on the polarity and chemical modifications of the core scaffold.

SeparationLogic Start Crude Sample Mixture Imp1 5-Bromosalicylic Acid (Hydrolysis Product) Most Polar (-OH) Start->Imp1 Elutes 1st (H-Bonding) Imp2 2-Methoxybenzoic Acid (Unreacted Precursor) No Bromine Imp1->Imp2 Elutes 2nd Target 5-Bromo-2-Methoxybenzoic Acid (Target Analyte) Imp2->Target Elutes 3rd (+Br increases retention) Imp3 Dibromo Species (Over-bromination) High Hydrophobicity Target->Imp3 Elutes Last

Figure 1: Predicted elution order on a C18 column under acidic conditions. The presence of the hydroxyl group (Salicylic impurity) significantly reduces retention compared to the alkoxy group.

Standardized Experimental Protocol

This protocol is designed to be robust and transferable.[1][3] It uses standard HPLC instrumentation (Agilent 1100/1200/1260, Waters Alliance/Acquity, or Shimadzu Prominence).

Reagents & Materials[5][6][7]
  • Acetonitrile (ACN): HPLC Grade.[4]

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (85%): Analytical Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Grade.[1][4]
    
  • Reference Standards:

    • 5-bromo-2-methoxybenzoic acid (>99.0%).[1][5]

    • 2-methoxybenzoic acid (Impurity A).

    • 5-bromosalicylic acid (Impurity B).

Chromatographic Conditions[1][6][7][9][10][11]
ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 230 nm (Quantification), 254 nm (Identification)
Run Time 20 Minutes
Gradient Program

Note: If analyzing longer alkoxy chains (e.g., Propoxy), extend the gradient hold at high organic.

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
12.02080
15.02080
15.18020
20.08020
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Mobile Phase A (Conc: 1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity analysis.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation Strategy (ICH Q2)

To ensure the method is reliable for regulatory submissions, the following validation parameters must be assessed.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 2-methoxybenzoic acid and 5-bromo-2-methoxybenzoic acid.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Critical: If > 1.5, lower the pH of Mobile Phase A).
    
  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The correlation coefficient (


) must be 

.
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Expected LOQ: ~0.05% of the nominal sample concentration (suitable for reporting impurities).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols or ionization of the acid.Ensure pH is

2.5. Increase buffer concentration to 25-30 mM. Use a "base-deactivated" or "end-capped" C18 column.
Split Peaks Sample solvent mismatch.Ensure the sample diluent is not stronger (more organic) than the initial mobile phase. Use 50:50 Water:ACN.
Retention Time Drift Temperature fluctuation or incomplete equilibration.Use a column oven (30°C). Ensure 5-column volume re-equilibration time between runs.
Co-elution of Isomers 3-bromo and 5-bromo isomers are structurally identical in hydrophobicity.Switch to a Phenyl-Hexyl column or use Methanol instead of Acetonitrile to change selectivity (

).

Method Development Workflow Visualization

MethodDev Init Initial Assessment pKa ~2.5, UV ~230nm Screen Column Screening Compare C18 vs. Phenyl-Hexyl Init->Screen Mobile Mobile Phase Optimization pH 2.5 Buffer + ACN Gradient Screen->Mobile Check Check Resolution (Rs) Is Rs > 2.0 for all impurities? Mobile->Check Check->Mobile No (Adjust Gradient/Modifier) Valid Validation (ICH Q2) Linearity, Accuracy, LOQ Check->Valid Yes

Figure 2: Step-by-step workflow for optimizing the separation of halogenated benzoic acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 881739, 5-Bromo-2-methoxybenzoic acid.[1] Retrieved February 22, 2026 from [Link]

  • Zhang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.[1][6] Pharmaceutical Fronts.[4][6] Retrieved February 22, 2026 from [Link]

  • Google Patents. CN112250562A: Synthetic method of 2-bromo-5-methoxybenzoic acid.[1] (Describes HPLC monitoring of the bromination reaction). Retrieved February 22, 2026 from

Sources

Application

Application Notes and Protocols: Determination of IC50 Values for Salicylic Acid-Based Inhibitors

Introduction Salicylic acid and its derivatives are a cornerstone of pharmacology, most famously represented by acetylsalicylic acid (aspirin). This class of compounds exhibits a broad range of therapeutic effects, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Salicylic acid and its derivatives are a cornerstone of pharmacology, most famously represented by acetylsalicylic acid (aspirin). This class of compounds exhibits a broad range of therapeutic effects, including anti-inflammatory, analgesic, antipyretic, and chemopreventive activities.[1][2][3] The mechanism of action for many of these effects involves the inhibition of specific enzymes, with the cyclooxygenase (COX) enzymes being a primary target.[4][5] As drug development professionals and researchers explore novel salicylic acid-based inhibitors for various therapeutic targets, a robust and accurate determination of their inhibitory potency is paramount.

The half-maximal inhibitory concentration (IC50) is a key metric in this process, quantifying the concentration of an inhibitor required to reduce the activity of a biological target by 50%.[6][7] An accurate IC50 value is critical for structure-activity relationship (SAR) studies, lead optimization, and for comparing the potency of different compounds.[7][8]

This comprehensive guide provides detailed application notes and protocols for the determination of IC50 values for salicylic acid-based inhibitors. We will delve into the core principles of various assay methodologies, from biochemical enzyme inhibition assays to cell-based functional assays and biophysical approaches. The focus will be on providing not just step-by-step instructions, but also the scientific rationale behind the experimental design, ensuring that researchers can generate reliable and reproducible data.

Core Concepts in IC50 Determination

The determination of an IC50 value involves exposing a biological target (e.g., an enzyme or a cell) to a range of inhibitor concentrations and measuring the resulting biological response. This data is then used to construct a dose-response curve, from which the IC50 value is derived.[9][10][11]

The Dose-Response Curve

A typical dose-response curve for an inhibitor is a sigmoidal (S-shaped) curve when the inhibitor concentration is plotted on a logarithmic scale against the percentage of inhibition.[9][10] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[6]

Factors Influencing IC50 Values

It is crucial to understand that the IC50 value is not an absolute constant but is dependent on the experimental conditions.[6][12] Factors that can influence the measured IC50 include:

  • Substrate Concentration: For enzyme inhibitors, the IC50 value can be affected by the concentration of the substrate, especially for competitive inhibitors.[8]

  • Enzyme/Cell Concentration: The concentration of the target enzyme or the number of cells used in an assay can impact the apparent IC50.

  • Incubation Time: The duration of exposure of the target to the inhibitor can influence the observed inhibition.[9]

  • Assay Method: Different assay technologies measuring different endpoints may yield different IC50 values.[9][12]

  • Cell Line Choice: In cell-based assays, the choice of cell line can significantly affect the IC50 value due to differences in metabolism, target expression, and membrane permeability.[9]

Therefore, it is essential to carefully control and report the experimental conditions when determining and comparing IC50 values.

Methods for IC50 Determination

A variety of methods can be employed to determine the IC50 of salicylic acid-based inhibitors. The choice of method depends on the nature of the target and the research question being addressed.

Enzyme Inhibition Assays

Enzyme inhibition assays directly measure the effect of an inhibitor on the activity of a purified or recombinant enzyme. For salicylic acid-based inhibitors, common targets include cyclooxygenase (COX) enzymes.[2][4][5]

a) COX (Cyclooxygenase) Inhibition Assays

COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids involved in inflammation and pain.[4] The inhibitory activity of salicylic acid derivatives against COX-1 and COX-2 can be determined using colorimetric or fluorometric assays.

This protocol is adapted from commercially available kits and provides a high-throughput method for measuring COX activity.[13][14]

Principle: The assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by monitoring the appearance of resorufin at λex = 560 nm and λem = 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[5]

  • Heme[5]

  • Arachidonic Acid (substrate)[4][5]

  • Fluorometric probe (e.g., Amplex™ Red)[14]

  • Salicylic acid-based inhibitor stock solution (in DMSO)

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of the salicylic acid-based inhibitor in COX Assay Buffer. The final DMSO concentration should not exceed 1%.[14]

  • Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[5]

    • 100% Initial Activity Wells (Positive Control): Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[5]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the diluted inhibitor.[5]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid to all wells except the background wells.[4]

  • Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Choose two time points in the linear range of the reaction to calculate the rate of reaction.[4]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[4][9]

Self-Validation:

  • Positive Control: A known COX inhibitor (e.g., celecoxib for COX-2) should be included to validate the assay performance.[13]

  • Negative Control (Vehicle Control): Wells containing the enzyme and the vehicle (e.g., DMSO) without the inhibitor are used to determine the 100% enzyme activity.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate) plate_setup Plate Setup in 96-well Plate (Controls & Inhibitor Concentrations) prep_reagents->plate_setup prep_inhibitor Prepare Serial Dilutions of Salicylic Acid Inhibitor prep_inhibitor->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init measurement Measure Signal (e.g., Fluorescence) Kinetically reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid in aqueous buffers

Welcome to the technical support center for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to overcome these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid so poorly soluble in neutral aqueous buffers?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. A systematic analysis reveals several contributing factors:

  • Hydrophobic Core: The molecule is built on a benzoic acid scaffold, but it possesses multiple large, non-polar (hydrophobic) groups. The 3,4-dichlorobenzyl ether moiety and the bromo-substituent are significant contributors to its low affinity for water.

  • Molecular Rigidity and Crystal Lattice Energy: The planar aromatic rings contribute to a rigid structure. Such molecules can pack tightly into a stable crystal lattice. For the compound to dissolve, solvent molecules must provide enough energy to overcome this strong crystal lattice energy.

  • Ionizable Group: The single carboxylic acid group (-COOH) is the only part of the molecule that can be readily ionized to enhance hydrophilicity. In its protonated (neutral) state (R-COOH), which predominates at acidic pH, the molecule is highly insoluble. Only when deprotonated to its carboxylate form (R-COO⁻) at higher pH does its solubility increase.[1]

Q2: I'm seeing immediate precipitation when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent it?

A2: This is a classic and expected challenge when moving a poorly soluble compound from a strong organic solvent like Dimethyl Sulfoxide (DMSO) into an aqueous system.[2]

The Causality: You have created a supersaturated aqueous solution. The compound is highly soluble in 100% DMSO, but upon dilution into the buffer, the solvent polarity dramatically increases. The aqueous buffer cannot maintain the compound in solution at this concentration, causing it to "crash out" or precipitate.

Troubleshooting Protocol:

  • Lower the Final Concentration: The most straightforward approach is to reduce the target final concentration of the compound in your aqueous buffer.

  • Increase Co-solvent Percentage: While keeping the final DMSO concentration as low as possible is crucial for minimizing artifacts in biological assays (typically <0.5%), sometimes a slight increase can maintain solubility.[3] Always include a vehicle control with the identical DMSO concentration in your experiments.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a small volume of buffer first, vortexing well to mix, and then adding this intermediate solution to the rest of the buffer. This can sometimes prevent localized high concentrations that seed precipitation.

  • Utilize a Solubility-Enhancing Buffer: If the above steps fail, the buffer system itself must be modified to be more hospitable to the compound. The subsequent questions in this guide detail these advanced strategies.

Advanced Solubilization Strategies

Q3: How can I leverage pH to improve the solubility of this compound?

A3: Adjusting the pH is the most powerful tool for solubilizing ionizable compounds like this carboxylic acid.[4][5] The principle is based on shifting the equilibrium from the poorly soluble, protonated form (R-COOH) to the much more soluble, deprotonated carboxylate salt (R-COO⁻). This is governed by the compound's pKa (the pH at which 50% of the acid is deprotonated). For most benzoic acids, the pKa is around 4-5. To ensure the compound is predominantly in its soluble form, the buffer pH should be at least 1.5 to 2 units above the pKa.

Diagram 1: pH-Dependent Solubility Equilibrium cluster_0 cluster_1 cluster_2 cluster_3 RCOOH R-COOH (Insoluble, Precipitate) RCOO R-COO⁻ + H⁺ (Soluble, In Solution) Equilibrium RCOOH->Equilibrium Equilibrium->RCOO AddBase Add Base (OH⁻) (Increase pH) RemoveH Removes H⁺ AddBase->RemoveH RemoveH->Equilibrium Shifts Equilibrium Right AddAcid Add Acid (H⁺) (Decrease pH) AddAcid->Equilibrium Shifts Equilibrium Left

Caption: Diagram of pH-dependent solubility equilibrium.

Experimental Protocol: pH-Based Solubility Enhancement

  • Buffer Selection: Choose a buffer system with a pKa value close to your desired final pH (e.g., Phosphate buffer for pH 7.0-8.0, Tris buffer for pH 7.5-9.0). This ensures strong buffering capacity.

  • Prepare Alkaline Buffer: Prepare your chosen buffer at a pH of 8.0 or 8.5. A higher starting pH can aid initial dissolution.

  • Initial Dissolution Attempt: Try to dissolve the weighed compound directly into this alkaline buffer with vigorous vortexing or sonication.

  • pH Adjustment from DMSO Stock: If direct dissolution fails, use a DMSO stock. a. Prepare a concentrated stock (e.g., 50-100 mM) in 100% DMSO. b. Add a small aliquot of the DMSO stock to your alkaline buffer (pH ≥ 8.0) while vortexing. The goal is to keep the compound in its deprotonated, soluble state as it enters the aqueous environment. c. If your experiment requires a lower final pH, you can carefully and slowly back-titrate the pH downwards using dilute HCl after the compound is fully dissolved. Be vigilant for any signs of precipitation as you approach the compound's pKa.

Q4: What are co-solvents and how can they be used in my final working solution?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[6][7] This makes the buffer a more favorable environment for hydrophobic molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG400)

Data Summary: Co-Solvent Considerations

Co-SolventTypical ConcentrationProsCons
DMSO < 1%Strong solventCan be toxic to cells, may interfere with assays
Ethanol 1 - 5%Biocompatible at low %Can affect protein stability and cell function
PEG400 1 - 10%Low toxicity, good solubilizerCan increase viscosity
Propylene Glycol 1 - 10%Low toxicityCan increase viscosity

Protocol: Using a Co-solvent

  • Prepare a Co-solvent/Buffer Mix: Create your final buffer system containing the desired percentage of the co-solvent (e.g., PBS with 5% Ethanol).

  • Prepare DMSO Stock: Make a concentrated stock solution of your compound in 100% DMSO.[8]

  • Dilute into Co-solvent Mix: Slowly add the DMSO stock to the co-solvent/buffer mixture while vortexing. The presence of the co-solvent in the aqueous phase helps to solvate the compound as the DMSO is diluted.

  • Important Control: Always prepare a vehicle control buffer containing the exact same concentrations of DMSO and the co-solvent to use in your experiments.[2]

Q5: Can excipients like cyclodextrins help improve solubility for in vitro experiments?

A5: Yes, absolutely. Cyclodextrins are excellent tools for increasing the apparent water solubility of poorly soluble drugs for research purposes.[9][10] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound partitions into the central cavity, forming an "inclusion complex."[11][12] This complex has a hydrophilic exterior, allowing the entire assembly to dissolve readily in water.[13]

cluster_troubleshoot Troubleshooting Options Start Start: Compound Precipitates in Aqueous Buffer PrepStock Step 1: Prepare Concentrated Stock in 100% DMSO Start->PrepStock Dilute Step 2: Dilute Stock into Final Aqueous Buffer PrepStock->Dilute Precipitate Does it Precipitate? Dilute->Precipitate Success Success! Proceed with Experiment (Use Vehicle Control) Precipitate->Success No Troubleshoot Troubleshoot Further Precipitate->Troubleshoot Yes pH Option A: Use pH > 8.0 Buffer Troubleshoot->pH Cosolvent Option B: Add Co-solvent (e.g., 5% PEG400) Troubleshoot->Cosolvent Cyclodextrin Option C: Use Cyclodextrin (HP-β-CD) Troubleshoot->Cyclodextrin pH->Dilute Retry Dilution Cosolvent->Dilute Retry Dilution Cyclodextrin->Success Prepare via Complexation Protocol

Caption: A logical workflow for troubleshooting solubility.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Vertex AI Search. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? : r/Mcat.
  • MCE. (n.d.). Compound Handling Instructions.
  • Vertex AI Search. (2026, January 7). PH adjustment: Significance and symbolism.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Benchchem. (n.d.). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO.
  • Quora. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.

Sources

Optimization

Technical Support Center: Purification of Lipophilic Benzoic Acid Derivatives

Welcome to the Advanced Purification Help Desk. Current Status: Operational Role: Senior Application Scientist Ticket Subject: Troubleshooting isolation and purification of lipophilic benzoic acid derivatives (LBADs).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Help Desk. Current Status: Operational Role: Senior Application Scientist Ticket Subject: Troubleshooting isolation and purification of lipophilic benzoic acid derivatives (LBADs).

Module 1: Diagnostic & Triage

Before modifying your protocol, identify the specific thermodynamic or kinetic barrier preventing purification. Use the logic flow below to route your issue to the correct support module.

DiagnosticFlow Start START: Define the Failure Mode ChromIssue Chromatography Issue? Start->ChromIssue SolidIssue Solid State/Isolation Issue? Start->SolidIssue LiquidIssue Extraction/Workup Issue? Start->LiquidIssue Tailing Symptom: Tailing/Broad Peaks (Flash/HPLC) ChromIssue->Tailing NoRet Symptom: No Retention (Elutes in Solvent Front) ChromIssue->NoRet Oiling Symptom: Oiling Out (Liquid-Liquid Phase Separation) SolidIssue->Oiling Emulsion Symptom: Persistent Emulsion (Rag Layer) LiquidIssue->Emulsion Mod2 Go to MODULE 2: Acidic Modifiers & Stationary Phase Tailing->Mod2 NoRet->Mod2 Mod3 Go to MODULE 3: Seeding & Supersaturation Control Oiling->Mod3 Mod4 Go to MODULE 4: Ionic Strength & pH Switching Emulsion->Mod4

Figure 1: Diagnostic Logic Tree for LBAD Purification. Identify your failure mode to select the correct troubleshooting module.

Module 2: Chromatography Troubleshooting

Issue: Tailing peaks, poor resolution, or irreversible adsorption on Silica/C18.

The Mechanistic Root Cause

Benzoic acid derivatives possess a carboxylic acid moiety (


).
  • Silanol Interaction (Normal Phase): On silica gel, free silanol groups (

    
    ) are slightly acidic but can hydrogen bond strongly with the protonated carboxylic acid or undergo ion-exchange with the deprotonated form. This secondary interaction causes "tailing" (peak broadening).
    
  • Ionization (Reverse Phase): In neutral mobile phases (pH 7), the acid exists in equilibrium between neutral (

    
    ) and ionized (
    
    
    
    ). The ionized form is highly polar and elutes near the void volume (no retention), while the neutral form retains. This rapid equilibrium causes peak splitting or broad smears.
Protocol: The "Acid Spike" Technique

To fix peak shape, you must force the equilibrium 100% to the protonated (neutral) state.

Reagents:

  • Modifier: Formic Acid (FA) or Acetic Acid (AA).

  • Stationary Phase: Spherical Silica (Flash) or C18 (HPLC).

Step-by-Step Optimization:

ParameterNormal Phase (Flash)Reverse Phase (Prep HPLC)
Modifier Conc. Add 1% v/v Acetic Acid to both Solvent A (Hexane/Heptane) and Solvent B (EtOAc).Add 0.1% v/v Formic Acid or TFA to Water and MeCN.
Why? The acid modifier saturates the active silanol sites on the silica, preventing the benzoic acid from "sticking."The acid lowers pH to ~2.5 (below pKa 4.2), ensuring the molecule is neutral and interacts with the C18 chains.
Loading Dissolve sample in minimum DCM. If insoluble, use a solid load (Celite). Do not use DMF/DMSO for Normal Phase if possible.Dissolve in MeCN/Water + Modifier. Filter through 0.45µm PTFE.[1]
Gradient 0%

40% EtOAc in Hexane (with 1% AA).
5%

95% MeCN in Water (with 0.1% FA).

Critical Warning: Do not use basic modifiers (Triethylamine/Ammonium Hydroxide) for lipophilic acids unless you are performing specific ion-exchange chromatography. It will deprotonate the acid, making it stick permanently to silica or elute immediately on C18.

Module 3: Crystallization & Isolation

Issue: "Oiling Out" (The compound separates as a gummy liquid instead of crystals).

The Mechanistic Root Cause

Lipophilic benzoic acids often have low melting points and high solubility in organic solvents. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the solution becomes supersaturated at a temperature above the melting point of the solvated compound.

Protocol: Seeded Cooling Crystallization

You must bypass the "metastable oiling zone" by providing a template (seed) for crystal growth.

Workflow:

  • Solvent Selection: Choose a binary system.

    • Solvent A (Good): Ethanol, Acetone, or Ethyl Acetate.

    • Solvent B (Bad/Anti-solvent): Water or Hexane.

  • Dissolution: Dissolve crude material in the minimum amount of hot Solvent A.

  • The "Cloud Point" Approach:

    • Add hot Solvent B dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Solvent A to clear it.

  • Seeding (Crucial Step):

    • Cool the solution to slightly below boiling.

    • Add a few milligrams of pure crystal (if available) or scratch the inner glass wall with a glass rod.

    • Why scratching works: It creates microscopic glass fragments and high-energy surface sites that act as nucleation points.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature slowly (over 2-3 hours).

    • Do not plunge into ice immediately. Rapid cooling forces oiling out.

Crystallization HotSol Hot Solution (Dissolved) Cooling Cooling Phase HotSol->Cooling Oiling Oiling Out (Liquid Droplets) Cooling->Oiling Rapid Cool (No Seed) Crystals Crystalline Solid Cooling->Crystals Slow Cool + Seed Oiling->HotSol Re-heat

Figure 2: Thermodynamic pathway of crystallization. Avoiding the "Oiling" trap requires slow kinetics and nucleation sites.

Module 4: Extraction & Workup

Issue: Persistent emulsions or low recovery during liquid-liquid extraction.

The Mechanistic Root Cause

Lipophilic benzoic acids are amphiphilic (greasy tail + polar head). At neutral pH (or during slightly basic washes), they partially deprotonate (


). This species acts as an anionic surfactant (soap), stabilizing emulsions between water and organic layers.
Protocol: The "pH Switch" & Ionic Strength

To break emulsions, you must ensure the molecule is 100% protonated (neutral) or 100% deprotonated (fully water-soluble), never in between.

Troubleshooting Guide:

ScenarioActionMechanism
Emulsion during Bicarb Wash Add Saturated NaCl (Brine) immediately.Increases ionic strength of the aqueous layer, "salting out" the organics and disrupting the surfactant micelle.
Rag Layer Persists Filter the entire biphasic mixture through a pad of Celite .Physical filtration breaks the surface tension of the micro-droplets stabilized by particulate matter.
Low Yield in Organic Layer Check aqueous pH. Acidify to pH < 2 using 1M HCl.Ensures

is converted to

, driving the molecule into the organic phase (DCM or EtOAc).

Module 5: FAQ & Quick Reference

Q: Can I use TFA in my LC-MS? A: Yes, but be aware of signal suppression in Negative Mode (ESI-). Formic acid (0.1%) is generally preferred for MS sensitivity, though TFA (0.05%) gives sharper peaks for hydrophobic acids.

Q: My compound is UV-inactive. How do I detect it? A: Benzoic acid derivatives are usually UV active (254 nm). If yours is not, use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with Bromocresol Green (acids turn yellow on a blue background).

Q: I can't get crystals; it's always a gum. A: Try "trituration." Add a small amount of cold Hexane or Pentane to the gum and sonicate/scratch vigorously. This can leach out solvent trapped in the lattice and induce solidification.

References

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.Link

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.Link

  • National Institutes of Health (NIH). (2020). Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities.[2]Link

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.Link

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[1]Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Glucose Uptake Assays for Benzoic Acid Sensitizers

For researchers, scientists, and drug development professionals dedicated to combating metabolic diseases, the identification of novel insulin sensitizers is a critical frontier. Benzoic acid and its derivatives have eme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating metabolic diseases, the identification of novel insulin sensitizers is a critical frontier. Benzoic acid and its derivatives have emerged as a promising class of compounds. This guide provides an in-depth, technically-grounded comparison of methodologies for validating glucose uptake assays specifically tailored to the nuances of these potential therapeutics. We will move beyond rote protocols to explain the "why" behind experimental choices, ensuring your validation process is robust, reliable, and generates data you can trust.

The Landscape of Glucose Uptake Assays: A Comparative Overview

The fundamental principle of a glucose uptake assay is to measure the amount of glucose transported into a cell. This is typically achieved using a labeled glucose analog. The two most prevalent methods are the radioactive 2-deoxy-D-glucose (2-DG) assay and the fluorescent 2-NBDG assay.

FeatureRadioactive 2-Deoxy-D-Glucose (2-DG) AssayFluorescent 2-NBDG Assay
Principle Utilizes [3H]- or [14C]-labeled 2-DG, a glucose analog that is taken up by glucose transporters and phosphorylated, trapping it inside the cell. The amount of radioactivity is proportional to glucose uptake.[1]Employs 2-NBDG, a fluorescently-labeled glucose analog, which is also taken up by cells. The fluorescence intensity within the cells is measured as an indicator of glucose uptake.
Sensitivity HighModerate to High
Throughput Lower, requires specialized handling and disposal of radioactive materials.High, amenable to automation and high-content screening.
Cost Higher, due to radioactive materials and disposal.Generally lower, although fluorescent probes can be expensive.
Equipment Scintillation counterFluorescence plate reader, flow cytometer, or fluorescence microscope.
Advantages Gold standard for sensitivity and direct measurement of glucose transport.Non-radioactive, safer, and allows for single-cell analysis and visualization.[2]
Disadvantages Safety concerns, radioactive waste disposal, and lower throughput.Potential for fluorescent artifacts and debate about whether the bulky fluorescent tag affects transport kinetics.

The Mechanism of Action: How Might Benzoic Acid Sensitizers Work?

To design a robust validation strategy, we must first understand the likely mechanism of action of our test compounds. Many established insulin sensitizers, such as the thiazolidinediones (TZDs), function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4][5] Activation of PPARγ in adipocytes promotes the expression of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in tissues like muscle and liver.[3][5] Some studies suggest that certain benzoic acid derivatives may also act as PPARγ agonists, providing a plausible mechanism for their insulin-sensitizing effects.[6][7][8]

The primary signaling cascade downstream of insulin receptor activation is the PI3K/Akt pathway. This pathway is central to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose cells, a critical step for glucose uptake.[9][10][11] An effective benzoic acid sensitizer would likely enhance this insulin-stimulated glucose uptake.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_Vesicle->GLUT4 Inserts into membrane Glucose_Intracellular Intracellular Glucose PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates Akt->GLUT4_Vesicle Promotes translocation of Glucose_Extracellular Extracellular Glucose Glucose_Extracellular->Glucose_Intracellular Transport Start Start Seed_Cells Seed Cells (L6 or 3T3-L1) Start->Seed_Cells Differentiate_Cells Differentiate Cells Seed_Cells->Differentiate_Cells Serum_Starve Serum Starve Differentiate_Cells->Serum_Starve Add_Compounds Add Benzoic Acid Derivatives & Controls (Insulin) Serum_Starve->Add_Compounds Incubate_Tracer Incubate with Labeled Glucose (2-NBDG or [3H]2-DG) Add_Compounds->Incubate_Tracer Stop_Uptake Stop Uptake (Wash with Cold PBS) Incubate_Tracer->Stop_Uptake Measure_Signal Measure Signal (Fluorescence or Radioactivity) Stop_Uptake->Measure_Signal Analyze_Data Analyze Data Measure_Signal->Analyze_Data

General workflow for a glucose uptake assay.

Assay Validation: Ensuring Data Integrity

A robust assay validation is paramount for making confident decisions in a drug discovery program. Key validation parameters include:

  • Specificity: The assay should specifically measure glucose uptake. This can be confirmed using inhibitors of glucose transport, such as cytochalasin B.

  • Linearity and Range: The signal should be linear over a range of cell numbers and/or glucose concentrations.

  • Precision: This assesses the reproducibility of the assay and is typically divided into intra-assay (within a single experiment) and inter-assay (between different experiments) precision.

  • Accuracy: The ability of the assay to measure the true value. This can be assessed by spiking samples with a known amount of the analyte.

  • Robustness: The assay's performance should be unaffected by small, deliberate variations in experimental parameters (e.g., incubation times, temperatures).

For high-throughput screening, the Z'-factor is a critical metric for assay quality. It reflects the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Not suitable for screening

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High background signal Incomplete washing, cell death leading to non-specific uptake, autofluorescence of compounds.Optimize wash steps, ensure cell viability with a viability dye, test for compound autofluorescence.
Low signal-to-noise ratio Suboptimal cell density, insufficient incubation time with the labeled glucose, low expression of glucose transporters.Optimize cell seeding density and incubation times, use a cell line with higher GLUT expression.
High well-to-well variability Inconsistent cell seeding, pipetting errors, edge effects in the plate.Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure even cell suspension.
No response to insulin Poor cell differentiation, insulin degradation, insulin resistance in the cell line.Confirm differentiation with microscopy or markers, use fresh insulin, ensure the cell line is responsive to insulin. [12]

Conclusion

Validating a glucose uptake assay for benzoic acid sensitizers requires a multifaceted approach that combines a thorough understanding of the potential mechanism of action with meticulous experimental design and execution. By carefully selecting the appropriate assay platform, optimizing experimental conditions, and rigorously validating the assay's performance, researchers can generate high-quality, reproducible data that will accelerate the discovery of novel therapeutics for metabolic diseases.

References

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  • Thiazolidinediones: Understanding Their Role in Diabetes Management. (n.d.). News-Medical.net. [Link]

  • Mechanisms of Early Insulin-Sensitizing Effects of Thiazolidinediones in Type 2 Diabetes. (2004, June 1). Diabetes, 53(6), 1621–1629. [Link]

  • Overview of insulin signaling through the PI3K-Akt pathway in skeletal... (n.d.). ResearchGate. [Link]

  • An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. (2022, October 17). Medicina, 58(10), 1475. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018, October 4). Molecules, 23(10), 2537. [Link]

  • Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. (2022, April 29). YouTube. [Link]

  • Insulin signaling pathway. (n.d.). Cusabio. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Drug Discovery from Technology Networks. [Link]

  • Insulin Signaling Pathway. (2020, April 15). Antibodies.com. [Link]

  • A guide for potency assay development of cell-based product candidates. (2013, October 7). Drug Discovery News. [Link]

  • Cell based assays – Assay Development and Validation. (2024, February 13). Skanda Life Sciences. [Link]

  • Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. (2015, October 29). Biocompare. [Link]

  • Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. [Link]

  • 2-NBDG Glucose Uptake Assay Kit (Cell-Based). (n.d.). BioVision. [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. (n.d.). bioRxiv. [Link]

  • What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG? (2014, February 25). ResearchGate. [Link]

  • Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. (2017, October 31). Molecules, 22(11), 1888. [Link]

  • Protocol for ab136956 Glucose Uptake Assay Kit (Fluorometric) for 3D hydrogel cell culture? (2023, May 20). ResearchGate. [Link]

  • Glucose uptake in 3T3-L1 adipocytes using pulse-labeling with [3H]... (n.d.). ResearchGate. [Link]

  • Novel benzamide derivatives as PPAR-gamma modulators. (n.d.).
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]

  • Troubleshooting your Technology. (n.d.). Diabetes Victoria. [Link]

  • Why does my blood sugar meter give weird results? (2025, August 12). SiPhox Health. [Link]

  • Diabetes at the RCH : Continuous glucose monitoring issues. (2024, November 15). The Royal Children's Hospital Melbourne. [Link]

  • Glucose Meters: A Review of Technical Challenges to Obtaining Accurate Results. (n.d.). PMC. [Link]

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